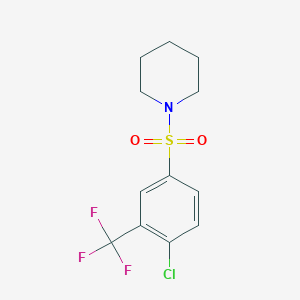

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

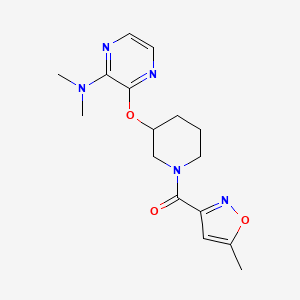

“1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine” is a chemical compound that contains a trifluoromethyl group (TFM, -CF3) and a pyridine structure . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group (TFM, -CF3) and a pyridine structure . The presence of these groups is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by the presence of a fluorine atom and a pyridine in its structure . These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Applications De Recherche Scientifique

Environmental Degradation and Fate of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which include perfluoroalkyl acids such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), are utilized in numerous industrial and commercial applications. These chemicals, due to their potential for environmental persistence and toxicity, are subjects of regulations and actions. Research indicates that microbial and abiotic degradation processes in the environment can lead to the transformation of polyfluoroalkyl chemicals into PFCAs and PFSAs, raising concerns about their environmental fate and effects. Studies suggest the importance of investigating biodegradation pathways, half-lives, and potential novel degradation intermediates for a comprehensive assessment of their environmental impact (Liu & Avendaño, 2013).

Developmental Toxicity of Perfluoroalkyl Acids

Perfluoroalkyl acids (PFAs) like PFOS and PFOA have been extensively used in industrial and consumer products, leading to widespread environmental and human exposure. Despite their known toxicology, recent bio-monitoring studies have renewed efforts to understand their hazards better. Research underscores the developmental toxicity of these compounds, highlighting the significance of investigating their effects on reproductive and developmental indices in rodent models to understand potential human health risks. This knowledge is crucial for assessing the hazards associated with PFAs and guiding regulatory decisions and public health policies (Lau, Butenhoff, & Rogers, 2004).

Environmental Risks of Novel Fluorinated Alternatives

With the phase-out of legacy per- and polyfluoroalkyl substances (PFASs), novel fluorinated alternatives have emerged, raising concerns about their environmental and health risks. Research indicates that these alternatives, including hexafluoropropylene oxide dimer (HFPO-DA) and chlorinated polyfluorinated ether sulfonic acid (Cl-PFESA), exhibit systemic organ toxicities potentially comparable or even more serious than legacy PFASs. The urgent need for additional toxicological studies to evaluate the long-term safety of these alternatives is emphasized, indicating a critical area of ongoing and future research (Wang et al., 2019).

Treatment Technologies for PFAS Compounds

The persistence and solubility of perfluorinated compounds like PFOS and PFOA in aquatic environments have led to concerns about their removal using conventional remediation technologies. Research into innovative treatment methodologies such as sonochemistry, bioremediation, and photolysis has shown promise in effectively removing these compounds from groundwater. This highlights the importance of developing more efficient and cost-effective treatment methods for mitigating the environmental impact of PFAS contamination and protecting human health (Kucharzyk et al., 2017).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds with trifluoromethyl groups have been found to interact with various receptors and enzymes, influencing their activity .

Mode of Action

It’s known that trifluoromethyl-containing compounds can interact with their targets in a variety of ways, such as by binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .

Biochemical Pathways

Trifluoromethyl-containing compounds are known to influence a variety of biochemical pathways depending on their specific targets . For instance, some trifluoromethyl compounds have been found to inhibit enzymes involved in inflammatory responses .

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drugs, which can improve their bioavailability .

Result of Action

Based on the known effects of similar trifluoromethyl-containing compounds, it could potentially modulate cellular signaling pathways, inhibit enzymatic activity, or alter gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group is known for its high electronegativity and size, which can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .

Propriétés

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO2S/c13-11-5-4-9(8-10(11)12(14,15)16)20(18,19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFIJNYEOIDWSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydroindole-5-carbaldehyde](/img/structure/B2410536.png)

![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)

![2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2410540.png)

![Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2410542.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)

![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)

![1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2410550.png)

![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2410555.png)

![N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2410557.png)